molecular formula C13H10N2O3 B1664616 4-Nitrobenzanilide CAS No. 3460-11-5

4-Nitrobenzanilide

Cat. No. B1664616
Key on ui cas rn: 3460-11-5
M. Wt: 242.23 g/mol
InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N
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Patent
US04109093

Procedure details

A mixture of 167 parts of p-nitrobenzoic acid and 93 parts of aniline is heated at 210° C. with the water formed during the reaction being distilled off. After heating for 3 hours, 18 parts of water have been collected, which shows that the reaction is ended. 242 parts of N-(4'-nitrobenzoyl)-aniline melting at 215° C. are obtained according to the instructions in the literature, i.e. a yield of 99% by weight. The infra-red spectrum confirms the formula of the product:
[Compound]
Name
167
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:10])=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
167
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed during the reaction
DISTILLATION
Type
DISTILLATION
Details
being distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
18 parts of water have been collected

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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